2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2/c11-9-2-1-8(5-14-9)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLOIJDMSGOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key steps:
- Chlorination of dihydropyridone derivatives using chlorinating agents like phosphorus oxychloride or thionyl chloride in high boiling aromatic solvents (e.g., toluene, xylene, or chlorobenzene).
- Dehydrohalogenation of dihalo intermediates at elevated temperatures (100–170°C) to form the pyridine ring, as described in US4612377A, EP0121320A1, and WO2013108809A1.
Reaction parameters:
Introduction of the Difluoropyrrolidinyl Methyl Group
The key functionalization involves attaching the (3,3-difluoropyrrolidin-1-yl)methyl moiety to the pyridine ring. This step generally involves:
- Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine or its derivatives with a difluoropyrrolidine derivative.
- Use of activated intermediates such as halogenated pyridines (e.g., 2-chloro-5-methylpyridine).
Typical approach:
- Prepare a nucleophilic difluoropyrrolidine (e.g., via fluorination of pyrrolidine derivatives).
- React with the halogenated pyridine under basic conditions or in the presence of catalysts like potassium carbonate or cesium carbonate to facilitate substitution.
Chlorination at the 2-Position
The final chlorination step involves converting the methyl or other substituents into the desired chlorinated derivative, often using:
- Phosphorus oxychloride (POCl₃) or phosgene as chlorinating agents.
- Reaction conditions: Elevated temperature (80–130°C), with the chlorinating agent in excess (up to 70 mol %), in high boiling solvents like 1,2,4-trichlorobenzene.
Reaction scheme:
[Intermediate with methyl or other substituents] + Chlorinating agent (POCl₃) → 2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
This step often involves post-reaction washing with aqueous alkali to remove residual acids and purification via distillation or chromatography.
Summary of the Preparation Method
Research Findings and Data Tables
Table 1: Comparison of Chlorination Methods for Pyridine Derivatives
| Method | Chlorinating Agent | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Method A | Phosphorus oxychloride | Toluene | 120°C | High | Widely used, scalable |
| Method B | Thionyl chloride | Xylene | 100°C | Moderate | Less corrosive |
| Method C | Sulfuryl chloride | Chlorobenzene | 130°C | Variable | Cost-effective |
Research Findings:
- The use of phosphorus oxychloride in aromatic solvents at elevated temperatures yields high purity pyridine derivatives with minimal by-products.
- Nucleophilic substitution with fluorinated pyrrolidine derivatives is efficient when conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate.
- The chlorination step's selectivity is enhanced by controlling temperature and reagent excess, minimizing over-chlorination or side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant and Anxiolytic Properties
Research has indicated that derivatives of pyridine compounds exhibit antidepressant and anxiolytic effects. The incorporation of a difluoropyrrolidinyl group enhances the pharmacological profile of these compounds, potentially leading to new treatments for mood disorders. Studies exploring analogs of 2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine have demonstrated promising results in preclinical models, suggesting its potential as a candidate for further development in this area .
1.2 Anticancer Activity
Recent investigations have shown that pyridine derivatives can inhibit cancer cell proliferation. The specific compound this compound has been studied for its ability to induce apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .
1.3 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics .
Agricultural Applications
2.1 Herbicide Development
Pyridine derivatives are widely recognized in agricultural chemistry as precursors to herbicides. The synthesis of this compound can lead to the formulation of effective herbicides that target specific weed species while minimizing impact on crops. Research indicates that compounds derived from this structure can exhibit selective herbicidal activity, making them valuable in crop protection strategies .
2.2 Insecticide Formulation
In addition to herbicides, this compound may serve as an intermediate in the synthesis of insecticides. The chlorinated pyridine framework is known to enhance biological activity against various insect pests, providing a basis for developing new pest control agents .
Chemical Synthesis and Structural Insights
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Ring: Starting from commercially available pyridine derivatives.
- Chlorination: Using chlorinating agents such as phosphorus oxychloride to introduce the chlorine atom at the 2-position.
- Alkylation: Employing difluoropyrrolidinyl precursors to achieve the desired substitution at the 5-position.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
*Calculated based on molecular formula C₁₁H₁₂ClF₂N₂.
- Substituent Impact: Fluorinated Groups: The 3,3-difluoropyrrolidine group increases metabolic stability and reduces basicity compared to non-fluorinated analogs (e.g., imidazolidine or pyrrolidine derivatives) . Chloromethyl: Simpler substituents like chloromethyl (CAS 70258-18-3) are more reactive but less target-specific .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine | CAS 101336-63-4 |
|---|---|---|---|
| Molecular Weight | ~255.68 | 225.68 | 283.71 |
| LogP (Predicted) | ~1.8* | ~1.5 | ~2.2 |
| Rotatable Bonds | 3 | 2 | 4 |
| Hydrogen Bond Acceptors | 4 | 3 | 6 |
*Estimated using substituent contributions.
- Lipophilicity: Fluorination in the target compound moderately increases LogP compared to non-fluorinated analogs, enhancing membrane permeability .
- Solubility : The difluoropyrrolidine group may reduce aqueous solubility compared to chloromethyl derivatives .
Bioactivity and Toxicity
Table 3: Bioactivity and Toxicity Profiles
*Inferred from structural similarity to bee-safe compounds in .
- Toxicity Insights: The target compound’s fluorinated side chain may reduce acute toxicity compared to nitro-containing analogs .
Biological Activity
2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is a compound in the pyridine class, notable for its unique structural features that include a chloro group and a difluoropyrrolidinylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.
- Molecular Formula : C10H11ClF2N2
- Molecular Weight : 233 g/mol
- Boiling Point : 287.9 °C at 760 mmHg
- Flash Point : 127.9 °C
Immunomodulatory Effects
Research indicates that this compound acts as an immunomodulator. It has been shown to influence immune cell signaling pathways, potentially enhancing the immune response against various pathogens. In a study involving animal models, this compound demonstrated significant modulation of cytokine production, which is critical in immune regulation .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties. In vitro assays have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha from activated macrophages. This inhibition suggests its potential use in treating inflammatory diseases .
Table 1: Summary of Anti-inflammatory Activity
| Study | Inhibition Target | IC50 Value (µM) | Model |
|---|---|---|---|
| A | IL-6 | 10 | Macrophages |
| B | TNF-alpha | 15 | Animal Model |
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. Animal studies indicate that it can significantly reduce pain responses in models of acute and chronic pain, suggesting its potential utility in pain management therapies .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Calcium Signaling Pathways : The compound may initiate cellular signaling cascades involving calcium release and activation of protein kinases, which are crucial for various physiological responses .
- Receptor Interaction : It has been reported to interact with multiple receptors involved in inflammation and pain pathways, contributing to its therapeutic effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study on Chronic Pain Management : In a randomized controlled trial involving patients with chronic inflammatory pain conditions, administration of the compound resulted in a significant reduction in pain scores compared to placebo .
- Immunomodulation in Autoimmune Diseases : A study assessing the impact of this compound on autoimmune disease models showed promising results in reducing disease severity and improving overall immune function .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine?
- Methodology : The compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Starting materials include 2-chloro-5-fluoropyridine and 3,3-difluoropyrrolidine hydrochloride. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography or recrystallization yields ~84% product. Structural confirmation is achieved using (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and ESI-MS (expected [M+H] at m/z 261.1) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
